molecular formula C18H14ClN3O B2531317 N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide CAS No. 2034479-22-4

N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide

Cat. No.: B2531317
CAS No.: 2034479-22-4
M. Wt: 323.78
InChI Key: JCLNQESHYDRYKX-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide is a compound that features a bipyridine moiety linked to a chlorobenzamide group. Bipyridine derivatives are known for their versatile applications in coordination chemistry, catalysis, and material science due to their ability to form stable complexes with various metal ions . The presence of the chlorobenzamide group adds further chemical reactivity and potential biological activity to the compound.

Mechanism of Action

Target of Action

N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide is a complex molecule that primarily targets the Adaptor Protein-2 Associated Kinase 1 (AAK1) in the body . AAK1 is a key protein involved in endocytosis, a process that allows cells to take in molecules from the outside environment. By inhibiting AAK1, N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide can potentially alter the cellular uptake of various substances .

Mode of Action

The interaction of N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide with its target AAK1 results in the inhibition of this kinase. This inhibition can disrupt the normal functioning of endocytosis, affecting the way cells interact with their environment

Biochemical Pathways

Therefore, the inhibition of AAK1 by N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide could have significant downstream effects on cellular function .

Pharmacokinetics

The compound is known to be cns penetrant, indicating that it can cross the blood-brain barrier and exert effects within the central nervous system This suggests that the compound has good bioavailability, at least within the CNS

Result of Action

The molecular and cellular effects of N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide’s action are largely dependent on its inhibition of AAK1. By disrupting AAK1 activity, the compound can alter endocytosis within cells, potentially affecting a wide range of cellular functions . The exact outcomes of these changes are subject to ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Bipyridine N-oxides.

    Reduction: Amines and their derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide is unique due to the presence of both the bipyridine and chlorobenzamide moieties, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-chloro-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c19-16-6-2-1-5-15(16)18(23)22-11-13-7-8-17(21-10-13)14-4-3-9-20-12-14/h1-10,12H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLNQESHYDRYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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